Rotenonic acid
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Overview
Description
(6aS,12aS)-9-hydroxy-2,3-dimethoxy-8-(3-methylbut-2-enyl)-6a,12a-dihydro-6H-[1]benzopyrano[3,4-b][1]benzopyran-12-one is a member of rotenones.
Scientific Research Applications
Neuroprotective Potential
Rotenone has been explored for its neuroprotective potential. A study by Youn et al. (2019) investigated the effects of chlorogenic acid-rich Solanum melongena extract against rotenone-induced neurotoxicity. This research unveiled neuroprotective properties that could be beneficial in treating neurodegenerative diseases.
Cell Proliferation Inhibition
Rotenone has shown inhibitory effects on cell proliferation. Srivastava and Panda (2007) found that rotenone depolymerizes cellular microtubules, thereby inhibiting the proliferation of mammalian cells, with significant implications for cancer research.
Effects in Parkinson's Disease Models
Rotenone is commonly used to simulate Parkinson's disease (PD) symptoms in experimental animals. For instance, Sürmen et al. (2022) conducted a proteomic study on zebrafish to understand the impact of rotenone on proteins related to PD. Their findings contribute to knowledge on using ketogenic diets in PD treatment.
Impact on Mitochondrial Dynamics
Exploring mitochondrial dynamics in the context of Parkinson's disease, Chernivec et al. (2018) used rotenone to induce parkinsonian conditions in Dictyostelium discoideum. They found that rotenone disrupts the cytoskeleton but does not significantly affect mitochondrial morphology.
Environmental Impact Studies
Rotenone's impact on non-target aquatic fauna has been assessed by Dalu et al. (2015). Their study provides insights into the effects of rotenone on invertebrate groups, which is crucial for its use in managing invasive fish species.
Mechanistic Insights into Neurodegeneration
Studies such as the one by Chen et al. (2008) have delved into the mechanisms underlying rotenone-induced death in neuroblastoma cells. They discovered that rotenone activates Glycogen synthase kinase 3beta and induces endoplasmic reticulum stress, contributing to our understanding of neurodegenerative diseases.
Properties
Molecular Formula |
C23H24O6 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(6aS,12aS)-9-hydroxy-2,3-dimethoxy-8-(3-methylbut-2-enyl)-6a,12a-dihydro-6H-chromeno[3,4-b]chromen-12-one |
InChI |
InChI=1S/C23H24O6/c1-12(2)5-6-13-16(24)8-7-14-22(25)21-15-9-18(26-3)19(27-4)10-17(15)28-11-20(21)29-23(13)14/h5,7-10,20-21,24H,6,11H2,1-4H3/t20-,21+/m1/s1 |
InChI Key |
GBVCHRDRVDOMQV-RTWAWAEBSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=CC2=C1O[C@@H]3COC4=CC(=C(C=C4[C@@H]3C2=O)OC)OC)O)C |
SMILES |
CC(=CCC1=C(C=CC2=C1OC3COC4=CC(=C(C=C4C3C2=O)OC)OC)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC3COC4=CC(=C(C=C4C3C2=O)OC)OC)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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